molecular formula C10H12N2O2S B2457616 Methyl 3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pentane-1-carboxylate CAS No. 1980049-04-4

Methyl 3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B2457616
CAS No.: 1980049-04-4
M. Wt: 224.28
InChI Key: HZSXDVBEIWWECX-UHFFFAOYSA-N
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Description

Methyl 3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pentane-1-carboxylate is a complex organic compound featuring a thiazole ring and a bicyclo[1.1.1]pentane structure. The thiazole ring, containing both sulfur and nitrogen atoms, is known for its aromatic properties and reactivity, making it a valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pentane-1-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions to form the thiazole ring, followed by the introduction of the bicyclo[1.1.1]pentane moiety .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pentane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups .

Scientific Research Applications

Methyl 3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pentane-1-carboxylate has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share structural similarities.

    Bicyclo[1.1.1]pentane derivatives: Compounds such as bicyclo[1.1.1]pentane-1-carboxylic acid.

Uniqueness

Methyl 3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pentane-1-carboxylate is unique due to the combination of the thiazole ring and the bicyclo[1.1.1]pentane structure, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

methyl 3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-14-7(13)10-3-9(4-10,5-10)6-2-15-8(11)12-6/h2H,3-5H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSXDVBEIWWECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(C2)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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